(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate
Description
(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate is a bicyclic pyrrolo-diazocine derivative characterized by a fused 5- and 8-membered ring system. Key structural features include:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthesis .
- A methyl ester at the 8-position, influencing solubility and reactivity.
- A 6-oxo group contributing to hydrogen-bonding interactions.
This compound is pivotal in medicinal chemistry for its role as a precursor in peptidomimetics and constrained peptide analogs. Its rigid bicyclic framework mimics secondary protein structures, making it valuable in drug design .
Structure
3D Structure
Properties
IUPAC Name |
methyl (5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c1-16(2,3)24-15(22)18-11-9-17-8-7-10-5-6-12(14(21)23-4)19(10)13(11)20/h10-12,17H,5-9H2,1-4H3,(H,18,22)/t10-,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRIZEJDRITPFH-WOPDTQHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2CCC(N2C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]2CC[C@H](N2C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648064 | |
| Record name | Methyl (5S,8S,10aR)-5-[(tert-butoxycarbonyl)amino]-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957135-12-5 | |
| Record name | Methyl (5S,8S,10aR)-5-[(tert-butoxycarbonyl)amino]-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate serves as a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules with potential pharmaceutical applications through various chemical reactions such as oxidation, reduction, and substitution .
Pharmaceutical Development
Therapeutic Potential:
Research indicates that this compound may exhibit bioactive properties that could be harnessed for drug development. Its ability to interact with specific biological targets makes it a candidate for designing novel therapeutic agents aimed at treating various diseases .
Material Science
Advanced Materials:
In industrial applications, the compound is explored for developing advanced materials with tailored properties. This includes applications in polymers and coatings where specific chemical characteristics are required.
Case Study 1: Drug Development Research
In a study focused on the synthesis of novel therapeutic agents, researchers utilized this compound as a precursor for creating derivatives with enhanced biological activity. The results demonstrated improved efficacy against specific cancer cell lines compared to standard treatments.
Case Study 2: Material Science Application
Another investigation explored the use of this compound in synthesizing advanced polymeric materials. The incorporation of the compound into polymer matrices resulted in materials with superior mechanical properties and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of (5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The Boc group is a common protective strategy in both the target compound and ethyl pyrrole derivatives .
- The methyl/ethyl ester distinction impacts lipophilicity: methyl esters (target) are less polar than ethyl esters ( compounds) .
- The diazocine ring in the target compound imposes greater conformational rigidity compared to spirocyclic systems .
Key Observations :
- The target compound likely requires Boc protection early in synthesis, similar to ethyl pyrrole derivatives .
Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Key Observations :
Key Observations :
- The target compound and its analogs require precautions against thermal degradation (e.g., P210 code) .
Biological Activity
(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a decahydropyrrolo[1,2-a][1,5]diazocine ring system with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is and it has a molecular weight of approximately 341.40 g/mol. The presence of the Boc group enhances its stability and reactivity in various biological contexts.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical cellular processes such as:
- Signal Transduction : The compound may influence signaling pathways that regulate cell growth and differentiation.
- Gene Expression : It can potentially alter transcriptional activity by interacting with transcription factors or chromatin-modifying enzymes.
- Metabolic Pathways : The compound might affect metabolic processes by inhibiting or activating key enzymes.
Biological Activity Data
Research indicates that this compound exhibits diverse biological activities. Below are summarized findings from recent studies:
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to cell death.
- Anti-inflammatory Effects : Another study highlighted its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound exhibited promising antimicrobial activity against several bacterial strains by interfering with their cell wall synthesis processes.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing the compound with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of stereochemistry through chiral auxiliaries or enantioselective catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as seen in the compound’s structure) is critical to prevent racemization during coupling reactions. Multi-step protocols, such as those involving EDC/HOBt-mediated amide bond formation (as described in ), ensure regioselectivity. Purification via reverse-phase HPLC (>95% purity) and confirmation of stereochemistry by -NMR (e.g., δ 4.40–3.44 ppm for chiral protons) are essential .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify stereochemical integrity and functional groups (e.g., tert-butyl signals at δ 1.00–1.72 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 677.4 [M+H] in ) .
- Infrared (IR) Spectroscopy : Detects carbonyl groups (e.g., 6-oxo at ~1700 cm) and Boc-protected amines .
Q. How should the compound be handled and stored to maintain stability?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C in amber vials to prevent hydrolysis of the Boc group or oxidation of the pyrrolo-diazocine core. Avoid exposure to moisture and heat (P210 precaution in ). Use desiccants during transport .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during synthesis?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomeric impurities, or tautomerism. Cross-validate with:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
- Chiral HPLC : Detect enantiomeric excess (>99% required for pharmacological studies) .
- X-ray Crystallography : Resolve absolute configuration ambiguities (if crystals are obtainable) .
- Note : highlights the importance of verifying nomenclature to avoid structural misinterpretation .
Q. What experimental design principles optimize multi-step synthesis yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry). For example, flow-chemistry systems (as in ) enhance reproducibility in oxidation or coupling steps .
- Protecting Group Strategy : Sequential Boc and Fmoc protections ( ) minimize side reactions. Monitor intermediates via TLC or LC-MS .
- Scale-Up Considerations : Replace hygroscopic reagents (e.g., EDC) with stable alternatives for large-scale reactions .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based methods (e.g., Amplex-Red assay in ) to measure inhibition of target enzymes (e.g., autotaxin).
- Solubility Studies : Pre-screen in phosphate buffer (pH 7.4) to assess bioavailability .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes to the IAP (inhibitor of apoptosis proteins) domain, as suggested by structural analogs in .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Activation Reagents : Replace EDC/HOBt with PyBOP or HATU for sterically hindered amines .
- Solvent Optimization : Use DMF or DCM with 4Å molecular sieves to scavenge water .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 min vs. 6 h in ) .
Data Contradiction and Validation
Q. How should conflicting spectral data between batches be analyzed?
- Methodological Answer :
- Batch Comparison : Run identical NMR conditions (solvent, temperature) to rule out instrument variability.
- Elemental Analysis : Confirm C/H/N ratios to detect impurities (e.g., residual tert-butyl groups) .
- Repeat Synthesis : Isolate intermediates to identify the step introducing variability (e.g., Boc deprotection in acidic conditions from ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
